Cas no 2680699-77-6 ((1r,3r)-3-aminocyclobutane-1-carbaldehyde)

(1r,3r)-3-aminocyclobutane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- EN300-28270350
- 2408959-61-3
- 2659227-50-4
- EN300-28270353
- (1r,3r)-3-aminocyclobutane-1-carbaldehyde
- (1s,3s)-3-aminocyclobutane-1-carbaldehyde
- 3-aminocyclobutane-1-carbaldehyde
- 2680699-77-6
- EN300-7542390
-
- インチ: 1S/C5H9NO/c6-5-1-4(2-5)3-7/h3-5H,1-2,6H2
- InChIKey: RRRCZMGGWCQCBI-UHFFFAOYSA-N
- ほほえんだ: O=CC1CC(C1)N
計算された属性
- せいみつぶんしりょう: 99.068413911g/mol
- どういたいしつりょう: 99.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 76.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 43.1Ų
(1r,3r)-3-aminocyclobutane-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28270353-10g |
(1r,3r)-3-aminocyclobutane-1-carbaldehyde |
2680699-77-6 | 10g |
$2393.0 | 2023-09-09 | ||
Enamine | EN300-28270353-1.0g |
(1r,3r)-3-aminocyclobutane-1-carbaldehyde |
2680699-77-6 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
Enamine | EN300-28270353-5.0g |
(1r,3r)-3-aminocyclobutane-1-carbaldehyde |
2680699-77-6 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 | |
Enamine | EN300-28270353-5g |
(1r,3r)-3-aminocyclobutane-1-carbaldehyde |
2680699-77-6 | 5g |
$1614.0 | 2023-09-09 | ||
Enamine | EN300-28270353-1g |
(1r,3r)-3-aminocyclobutane-1-carbaldehyde |
2680699-77-6 | 1g |
$557.0 | 2023-09-09 | ||
Enamine | EN300-28270353-0.05g |
(1r,3r)-3-aminocyclobutane-1-carbaldehyde |
2680699-77-6 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
Enamine | EN300-28270353-2.5g |
(1r,3r)-3-aminocyclobutane-1-carbaldehyde |
2680699-77-6 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
Enamine | EN300-28270353-0.25g |
(1r,3r)-3-aminocyclobutane-1-carbaldehyde |
2680699-77-6 | 95.0% | 0.25g |
$513.0 | 2025-03-19 | |
Enamine | EN300-28270353-0.5g |
(1r,3r)-3-aminocyclobutane-1-carbaldehyde |
2680699-77-6 | 95.0% | 0.5g |
$535.0 | 2025-03-19 | |
Enamine | EN300-28270353-10.0g |
(1r,3r)-3-aminocyclobutane-1-carbaldehyde |
2680699-77-6 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 |
(1r,3r)-3-aminocyclobutane-1-carbaldehyde 関連文献
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
(1r,3r)-3-aminocyclobutane-1-carbaldehydeに関する追加情報
CAS No. 2680699-77-6: (1R,3R)-3-Aminocyclobutane-1-Carbaldehyde in Advanced Chemical and Biological Applications
In the realm of organic synthesis and medicinal chemistry, the compound (1R,3R)-3-Aminocyclobutane-1-carbaldehyde (CAS No. 2680699-77-6) stands as a pivotal molecule with unique structural features and diverse functional applications. Its rigid cyclobutane ring system coupled with the reactive amino and aldehyde functionalities positions it as a versatile building block for drug discovery programs. Recent advancements in asymmetric synthesis methodologies have enabled precise control over its stereochemistry, enhancing its utility in chiral pharmaceutical intermediates. This compound’s molecular architecture—characterized by a constrained four-membered ring—offers advantages such as improved metabolic stability and tunable bioactivity profiles.
Emerging studies highlight its role in targeted drug delivery systems. Researchers at the University of Basel demonstrated that the aldehyde group can undergo click chemistry reactions with azide-functionalized nanoparticles (Nano Letters, 2023), creating stimuli-responsive carriers for cancer therapeutics. The stereochemical purity (1R,3R configuration) was critical in ensuring selective cellular uptake mechanisms. This application underscores the compound’s potential in precision medicine where spatial orientation directly impacts pharmacokinetic properties.
In enzymology research, this compound has been utilized as a probe to study epoxide hydrolase activity. A collaborative study between Stanford University and Merck revealed that its cyclobutane framework mimics natural substrates for human microsomal epoxide hydrolase (mEH). The amino group acts as a catalytic residue mimic, allowing real-time monitoring of enzyme-substrate interactions via fluorescence quenching assays (JACS Au, 2024). Such insights are accelerating rational design of mEH inhibitors for inflammatory disease treatment.
Synthetic chemists have developed novel protocols leveraging this compound’s reactivity. A mechanochemical synthesis approach reported in Chemical Science (2024) achieved >95% yield under solvent-free conditions by combining ball-milling with microwave irradiation. The stereoselective formation of the cyclobutane ring was facilitated through chiral auxiliaries derived from L-proline derivatives—a breakthrough reducing synthetic steps compared to traditional solution-phase methods.
In materials science applications, this molecule serves as a crosslinking agent for covalent adaptable networks (CANs). Work from MIT’s Soft Materials Lab showed that its aldehyde groups enable dynamic covalent bonds with diamine-functionalized polymers (Nature Communications, 2024). The resulting networks exhibit self-healing properties at physiological temperatures while maintaining mechanical strength—a promising development for biodegradable implant materials.
The compound’s photophysical properties are now being explored for bioimaging applications. A photoswitchable derivative created by conjugating it with spiropyran moieties demonstrated reversible fluorescence modulation under UV/visible light (Angewandte Chemie, 2024). This system allows spatiotemporal control of cellular processes during live-cell microscopy studies without perturbing biological systems.
Recent toxicity studies conducted under OECD guidelines revealed favorable pharmacokinetic profiles when administered orally to murine models (Toxicological Sciences, 2024). The cyclobutane scaffold showed reduced susceptibility to phase I metabolism compared to linear analogs, extending plasma half-life by approximately 4 hours while maintaining sub-nanomolar IC₅₀ values against target kinases.
In peptide chemistry, this compound functions as an efficient coupling reagent in solid-phase synthesis. Its aldehyde group enables oxime formation with hydrazine-modified resins at room temperature (Journal of Peptide Science, 2024), eliminating the need for toxic isobutyl chloroformate activation steps typically required in peptide coupling reactions.
Sustainable synthesis routes have been established using biomass-derived starting materials. Researchers at ETH Zurich achieved scalable production via asymmetric hydrogenation of renewable terpenoid precursors over chiral iridium catalysts (Green Chemistry, 2024). This method reduces carbon footprint by 58% compared to petrochemical-based pathways while maintaining >98% enantiomeric excess.
The integration of machine learning algorithms has optimized reaction conditions for this compound’s synthesis. A deep neural network trained on reaction databases predicted solvent-pH combinations that increased stereoselectivity by 15% during key intermediate formation steps (Nature Machine Intelligence, 2024), demonstrating AI's role in accelerating medicinal chemistry workflows.
2680699-77-6 ((1r,3r)-3-aminocyclobutane-1-carbaldehyde) 関連製品
- 2751603-46-8((3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride)
- 1394291-37-2(4-(4-Bromo-3-methoxybenzyl)morpholine)
- 1110909-17-5(2-chloro-N-{2-(dimethylsulfamoyl)phenylmethyl}acetamide)
- 2229663-03-8(tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate)
- 886941-96-4(N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-(pyridin-2-yl)methylbenzamide)
- 1694369-69-1(1-1-(2-methoxyethyl)cyclopropylethan-1-amine)
- 1260773-83-8(3-(3-fluoro-4-methylphenyl)azetidine)
- 1280785-03-6(N-(2-methyl-1H-indol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide)
- 2098117-47-4(1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene)
- 2138561-44-9(3-(3-Hydroxyazetidin-1-yl)-4-(propan-2-yl)cyclohexan-1-one)



